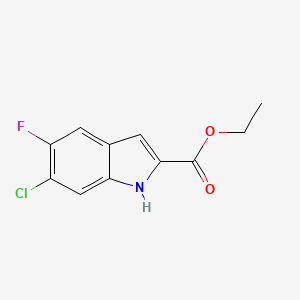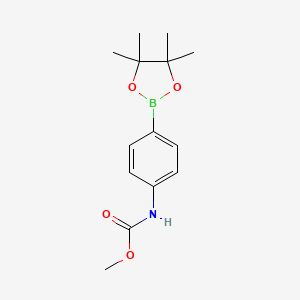
甲基(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)氨基甲酸酯
描述
“Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by other names such as “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and "4-Methoxycarbonylphenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular weight of this compound is 262.11 g/mol . The InChI representation of the molecule isInChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC . Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.08±0.1 g/cm3 . The melting point is reported to be 77-81°C (lit.) , and the boiling point is predicted to be 355.6±25.0 °C . The compound has a vapor pressure of 4.88E-07mmHg at 25°C , and a refractive index of 1.507 .科学研究应用
-
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The specific methods of application or experimental procedures depend on the specific polymer synthesis process being carried out .
- Results: The outcomes obtained would also depend on the specific polymer synthesis process .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound is often used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions. It can also serve as a fluorescent probe and analytical reagent .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application: This reagent is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions. It is also used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
-
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
-
- Application: This compound is often used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions. It can also serve as a fluorescent probe and analytical reagent .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
-
1-Methylpyrazole-4-boronic acid pinacol ester
- Application: This reagent is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions. It is also used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method: The specific methods of application or experimental procedures depend on the specific reaction being carried out .
- Results: The outcomes obtained would also depend on the specific reaction .
安全和危害
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLUNVPIWRPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

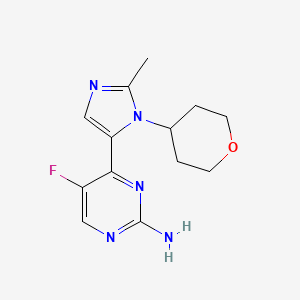
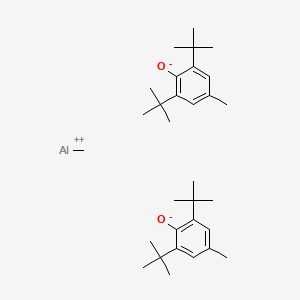
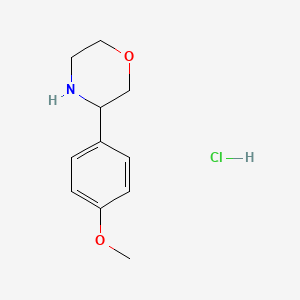
![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)
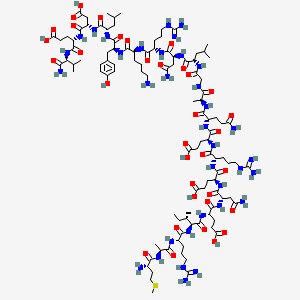
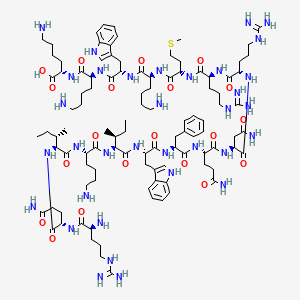
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)
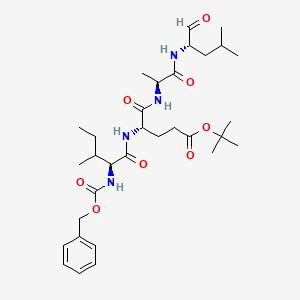
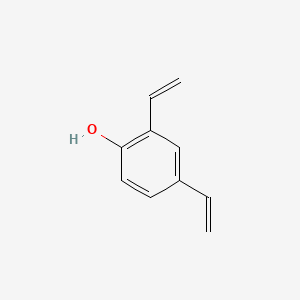
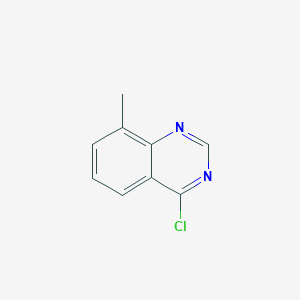
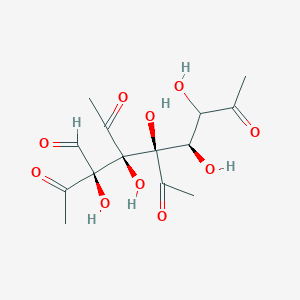
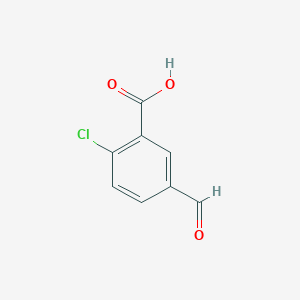
![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
